![molecular formula C17H21N3O2S2 B4120259 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4120259.png)
4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzenesulfonamide
Descripción general
Descripción
4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzenesulfonamide, also known as PBA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PBA belongs to the class of sulfonamide compounds and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzenesulfonamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzenesulfonamide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzenesulfonamide has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animals. Additionally, 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzenesulfonamide has been shown to protect against oxidative stress and inflammation in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzenesulfonamide is its high selectivity and specificity towards its target enzymes and signaling pathways. This makes it an ideal compound for studying the mechanisms of various diseases and for developing targeted therapies. However, one of the limitations of 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzenesulfonamide. One area of interest is the development of 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzenesulfonamide-based therapies for cancer and neurodegenerative diseases. Another area of interest is the study of 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzenesulfonamide's anti-inflammatory and antioxidant properties in the context of various diseases. Additionally, there is a need for further studies on the pharmacokinetics and toxicity of 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzenesulfonamide in vivo.
Aplicaciones Científicas De Investigación
4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, diabetes, and neurodegenerative diseases. 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzenesulfonamide has also been studied for its anti-inflammatory and antioxidant properties.
Propiedades
IUPAC Name |
1-(4-phenylbutyl)-3-(4-sulfamoylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c18-24(21,22)16-11-9-15(10-12-16)20-17(23)19-13-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8,13H2,(H2,18,21,22)(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEHAYKKGDBLGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylbutyl)-3-(4-sulfamoylphenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorobenzyl)-2-[3-(3,4-dihydroxyphenyl)propanoyl]hydrazinecarbothioamide](/img/structure/B4120188.png)
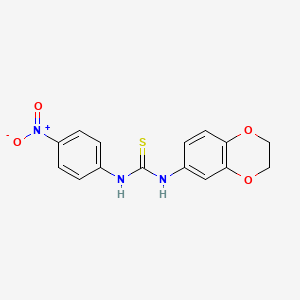
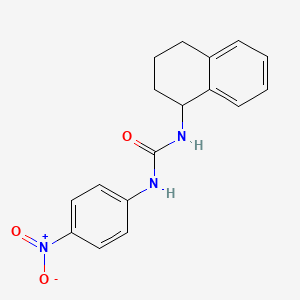
![N-(3'-acetyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B4120193.png)
![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4120205.png)
![N-(2,4-dimethoxyphenyl)-N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]urea](/img/structure/B4120207.png)
![N-1-adamantyl-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4120209.png)
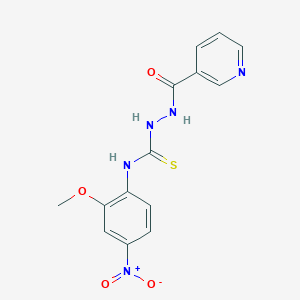
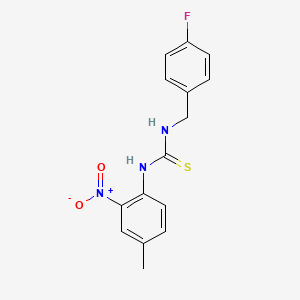
![2-[phenyl(phenylthio)acetyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4120219.png)
![4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-oxopropyl}-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4120227.png)
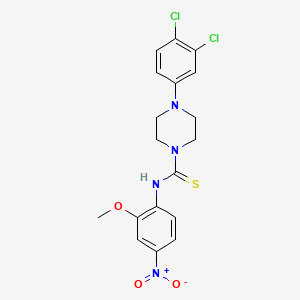
![1-(4-chlorophenyl)-2-[2-(dimethylamino)ethyl]-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4120256.png)
![N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4120267.png)